3-Amino-5-fluoro-4-hydroxybenzoic acid
Description
Role of Aminohydroxybenzoic Acid Scaffolds in Molecular Design
Aminohydroxybenzoic acid scaffolds are key structural motifs employed in molecular design, particularly within medicinal chemistry and materials science. These scaffolds provide a rigid aromatic core functionalized with amino and hydroxyl groups, which are pivotal for forming hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and nucleic acids. The presence of the carboxylic acid group offers a convenient point for further chemical modification, allowing for the attachment of other molecular fragments to build more complex structures. This "building block" approach is fundamental in the creation of new therapeutic agents, diagnostic tools, and functional materials. The specific positioning of the amino and hydroxyl groups on the benzoic acid ring is crucial for determining the molecule's three-dimensional shape and its ability to bind to specific targets. For example, 3-amino-5-hydroxybenzoic acid is a known component in the biosynthesis of certain antibiotics. nih.gov
Contextualizing 3-Amino-5-fluoro-4-hydroxybenzoic Acid within Advanced Chemical Research
This compound is a distinct molecule within the class of substituted benzoic acids, characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on the benzoic acid core. This specific combination of functional groups suggests its potential as a valuable intermediate in advanced chemical research. The fluorine atom is expected to significantly influence the compound's electronic properties and reactivity, while the amino and hydroxyl groups provide sites for further chemical elaboration and potential intermolecular interactions.
While specific, in-depth research literature on this compound is not extensively documented in publicly available databases, its structural features can be analyzed to predict its chemical behavior and potential applications. The compound's properties are derived from the interplay of its constituent functional groups.
Below is a table summarizing the key chemical identifiers and predicted properties for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C7H6FNO3 |
| Molecular Weight | 171.13 g/mol |
| Monoisotopic Mass | 171.03317 Da |
| SMILES | C1=C(C=C(C(=C1N)O)F)C(=O)O |
| InChI | InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |
| InChIKey | FUBMTLHCGKDQKO-UHFFFAOYSA-N |
| Predicted XlogP | 0.5 |
Data sourced from PubChem. uni.lu
Comparative Analysis with Structurally Related Aminohydroxybenzoic Acids
To better understand the potential role of this compound, it is useful to compare it with structurally related aminohydroxybenzoic acids. The presence and position of different substituents, such as halogens or additional amino groups, can lead to significant differences in their physical and chemical properties. The following table provides a comparative overview of this compound and several related compounds.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| This compound | C7H6FNO3 | 171.13 | Not available |
| 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | 153.14 | 208 (dec.) sigmaaldrich.com |
| 5-Amino-2-hydroxybenzoic acid | C7H7NO3 | 153.14 | 280 (dec.) sigmaaldrich.com |
| 3,5-Diaminobenzoic acid | C7H8N2O2 | 152.15 | 235-238 (dec.) sigmaaldrich.com |
| 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid* | C6H6ClNO4S | 223.63 | Not available nih.gov |
Note: 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid contains a sulfonic acid group instead of a carboxylic acid group, which significantly impacts its molecular weight and properties. nih.gov
This comparative data highlights how the substitution pattern influences the fundamental properties of these molecules. For instance, the replacement of fluorine with chlorine or the addition of another amino group alters the molecular weight and is expected to affect solubility, acidity, and biological activity. 3-Amino-4-hydroxybenzoic acid, lacking the fluorine atom, is noted for its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for carbohydrates. chemicalbook.com This suggests that its fluorinated counterpart could be investigated for similar or potentially enhanced roles in analytical chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-fluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMTLHCGKDQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281965 | |
| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-44-9 | |
| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-fluoro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 3-amino-5-fluoro-4-hydroxybenzoic acid suggests that the primary disconnection involves the amino group. This functional group can be readily introduced by the reduction of a nitro group. This leads to the key intermediate, 5-fluoro-4-hydroxy-3-nitrobenzoic acid.
Further disconnection of the nitro group via an electrophilic aromatic substitution (nitration) points to 3-fluoro-4-hydroxybenzoic acid as a plausible starting material. The synthesis of this precursor is therefore a critical first step. An alternative precursor could be 5-fluoro-4-hydroxybenzoic acid, though the directing effects of the existing substituents must be carefully considered during the subsequent nitration step.
The synthesis of 3-fluoro-4-hydroxybenzoic acid itself can be achieved through various methods, including the demethylation of 3-fluoro-4-methoxybenzoic acid. chemicalbook.com Another approach involves the carboxylation of a corresponding fluorophenol.
Direct Synthesis Routes of this compound
While a truly direct, one-pot synthesis of this compound from simple precursors is not well-established in the literature, a common and practical "direct" approach involves a two-step sequence from a readily available precursor.
Established Conventional Approaches
The most conventional and established route to analogous aminobenzoic acids involves the nitration of a suitable precursor followed by the reduction of the nitro group. In the context of this compound, this would involve:
Nitration of 3-fluoro-4-hydroxybenzoic acid: This precursor can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the hydroxyl and carboxyl groups, along with the fluoro substituent, will influence the position of the incoming nitro group. Careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer.
Reduction of 5-fluoro-4-hydroxy-3-nitrobenzoic acid: The resulting nitro compound is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
Emerging Green Chemistry Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to minimize environmental impact. mdpi.comresearchgate.netrepec.org For the synthesis of aminobenzoic acids, several greener alternatives to traditional methods are being explored.
One key area of development is the use of more environmentally benign catalytic systems for hydrogenation. This includes the use of catalysts with higher activity and selectivity, allowing for milder reaction conditions and reduced catalyst loading. Additionally, the use of greener solvents, such as water or ethanol, in place of more hazardous organic solvents is a significant focus. mdpi.com
Biocatalysis also presents a promising green approach for the synthesis of aminobenzoic acid and its derivatives. researchgate.netrepec.org While not yet specifically reported for this compound, enzymatic methods are being developed for the production of other aminobenzoic acids, offering a sustainable alternative to conventional chemical synthesis. researchgate.netrepec.org
Multi-step Convergent Synthesis Approaches
A multi-step synthesis for this compound would strategically build the molecule by introducing and transforming functional groups in a controlled sequence. A plausible linear synthesis is the most straightforward approach.
Strategic Introduction and Transformation of Functional Groups
A representative multi-step synthesis would begin with a commercially available or readily synthesized fluorinated benzoic acid derivative. The key transformations would be the introduction of the hydroxyl and amino functionalities in the correct positions.
A likely synthetic sequence is as follows:
Starting Material: 3-fluoro-4-hydroxybenzoic acid.
Nitration: Electrophilic nitration of 3-fluoro-4-hydroxybenzoic acid to introduce a nitro group at the 5-position, yielding 5-fluoro-4-hydroxy-3-nitrobenzoic acid. The regioselectivity of this step is crucial and is governed by the directing effects of the existing substituents.
Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is typically high-yielding and can be achieved under various conditions.
This linear approach is efficient as it builds upon a progressively more functionalized scaffold.
Catalytic Systems and Reaction Conditions in the Synthesis of this compound
The reduction of the nitro group in 5-fluoro-4-hydroxy-3-nitrobenzoic acid is a critical step that is often facilitated by a catalyst.
Catalytic hydrogenation is a widely used and effective method for this transformation. The most common catalyst for this reaction is palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent, such as ethanol, methanol (B129727), or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to higher pressures, depending on the reactivity of the substrate and the desired reaction rate. The reaction temperature is often kept moderate, typically ranging from room temperature to slightly elevated temperatures.
The following table summarizes typical reaction conditions for the catalytic hydrogenation of a nitrobenzoic acid derivative to the corresponding aminobenzoic acid.
| Parameter | Typical Conditions |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Ethanol, Methanol, Ethyl Acetate |
| Hydrogen Pressure | 1-10 atm |
| Temperature | 25-60 °C |
| Reaction Time | 2-24 hours |
Optimization of Synthetic Yields and Purity Profiles
The optimization of synthetic routes for this compound is a critical step to ensure the economic viability and therapeutic efficacy of potential applications. This involves a systematic investigation of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. Key areas of focus in the optimization process include reaction conditions, catalyst selection, and purification techniques.
Reaction Conditions
The conditions under which a chemical reaction is carried out play a pivotal role in determining both the yield and purity of the final product. For the synthesis of substituted benzoic acids, temperature, pressure, and reaction time are among the most influential factors.
For instance, in the synthesis of a related compound, 3-amino-4-hydroxybenzoic acid, the reduction of 3-nitro-4-hydroxybenzoic acid is a key step. A patented method highlights a pressurized reduction reaction carried out at a temperature of 95 to 100 °C. google.com The use of elevated temperatures can increase the reaction rate, leading to higher throughput. However, it can also promote the formation of side products, necessitating a careful balance. The pressure of hydrogen gas during catalytic hydrogenation is another critical parameter, with pressures in the range of 0.50 to 1.50 MPa being utilized to enhance the reaction efficiency. google.com
The impact of temperature is also evident in the synthesis of 2-amino-3-fluorobenzoic acid, where heating a deep red solution to 90°C is a crucial step. orgsyn.org Conversely, cooling the reaction mixture to 0 to 5 °C is employed during the precipitation and filtration stages to maximize the recovery of the product from the solution. google.com
Below is a data table illustrating the effect of reaction conditions on the synthesis of analogous compounds, which can inform the optimization of this compound synthesis.
| Parameter | Condition | Compound | Yield | Purity |
| Temperature | 95-100 °C | 3-amino-4-hydroxybenzoic acid | >90% | High |
| Pressure | 0.50-1.50 MPa | 3-amino-4-hydroxybenzoic acid | >90% | High |
| Temperature | 90 °C | 7-Fluoroisatin (intermediate for 2-amino-3-fluorobenzoic acid) | 47-57% (crude) | Sufficient for next step |
| Temperature | 0-5 °C (precipitation) | 3-amino-4-hydroxybenzoic acid hydrochloride | High recovery | High |
Catalyst and Reagent Selection
The choice of catalyst is fundamental in hydrogenation reactions, a common method for reducing a nitro group to an amine. For the preparation of 3-amino-4-hydroxybenzoic acid, a Pd/carbon catalyst with a palladium content of 5-10% is specified. google.com This type of catalyst is widely used for its high activity and selectivity. The ability to recycle the Pd/carbon catalyst after the reaction is also a significant advantage, contributing to a more environmentally friendly and cost-effective process. google.com
The selection of reducing agents and other reagents is also critical. In one described synthesis of 3-amino-4-hydroxybenzoic acid, tin(II) chloride in the presence of hydrochloric acid is used as the reducing agent, achieving a high yield of 98%. chemicalbook.com
The following table summarizes the catalysts and reagents used in the synthesis of similar compounds and their impact on the reaction outcome.
| Catalyst/Reagent | Function | Compound | Yield |
| Pd/carbon (5-10%) | Hydrogenation catalyst | 3-amino-4-hydroxybenzoic acid | >90% |
| Tin(II) chloride / HCl | Reducing agent | 3-amino-4-hydroxybenzoic acid | 98% |
| Hydrogen Peroxide | Oxidizing agent | 2-amino-3-fluorobenzoic acid | 84-96% |
Purification Techniques
Achieving a high purity profile is essential for the final product. Various purification techniques are employed to remove unreacted starting materials, intermediates, and byproducts.
A common method for purifying acidic or basic organic compounds is through pH adjustment and precipitation. In the synthesis of 2-amino-3-fluorobenzoic acid, the reaction mixture is acidified to a pH of 1 to precipitate the product. orgsyn.org Similarly, for 3-amino-4-hydroxybenzoic acid, adjusting the pH to 1-2 with a mineral acid is a key step in isolating the hydrochloride salt of the product. google.com
Recrystallization is another powerful technique for purifying solid compounds. Although not explicitly detailed for the target compound in the provided context, it is a standard method for achieving high purity in organic synthesis. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of pure crystals.
Chromatographic techniques, such as silica (B1680970) gel column chromatography, are also utilized for purification. In one preparation of 3-amino-4-hydroxybenzoic acid, the final product was purified by silica gel column chromatography using a mixture of dichloromethane (B109758) and methanol as the eluent, resulting in a 98% yield of the pure compound. chemicalbook.com
The table below outlines various purification methods and their effectiveness.
| Purification Method | Description | Compound | Outcome |
| pH Adjustment & Precipitation | Acidification to pH 1-2 to precipitate the product. | 3-amino-4-hydroxybenzoic acid hydrochloride | Isolation of product |
| pH Adjustment & Precipitation | Acidification to pH 1 to precipitate the product. | 2-amino-3-fluorobenzoic acid | 84-96% yield of pure product |
| Column Chromatography | Separation on a silica gel column with a dichloromethane/methanol eluent. | 3-amino-4-hydroxybenzoic acid | 98% yield of pure product |
| Decoloring | Use of activated carbon to remove colored impurities. | 3-amino-4-hydroxybenzoic acid | Improved purity |
By systematically optimizing these parameters—reaction conditions, catalyst and reagent selection, and purification techniques—it is possible to develop a robust and efficient synthesis for this compound with high yield and purity.
Chemical Reactivity and Derivatization of 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid
Reactivity of the Carboxyl Group: Esterification and Amidation
The carboxylic acid moiety (-COOH) is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For phenolic carboxylic acids, selective esterification of the carboxyl group without etherifying the phenolic hydroxyl group can be achieved. One method involves reacting the acid with an alcohol in a water-immiscible solvent, which allows for the continuous removal of water to drive the reaction to completion wikipedia.org. For example, reacting 3-Amino-5-fluoro-4-hydroxybenzoic acid with an alcohol like ethanol in the presence of sulfuric acid would yield the corresponding ethyl ester.
Amidation is the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires activation of the carboxylic acid, for instance, by converting it into an acyl chloride or by using coupling agents. Direct amidation can also be achieved by heating the carboxylic acid with an amine, though this often requires high temperatures.
| Reaction | Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Heating in a suitable solvent |
| Amidation | Amine (e.g., Benzylamine), Coupling Agent (e.g., DCC) | Amide | Anhydrous organic solvent at room temperature |
Reactivity of the Amino Group: Comprehensive Derivatization Strategies
The aromatic amino group (-NH₂) is a versatile functional group that can be modified through various reactions, including N-functionalization, diazotization, and imine formation.
N-Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or acid anhydride, to form an N-acyl derivative (an amide). This reaction is typically straightforward and can be used to protect the amino group or to introduce new functionalities.
N-Alkylation of aromatic amines with alkyl halides can be challenging due to the lower nucleophilicity of the aromatic amine compared to aliphatic amines and the potential for multiple alkylations nih.govfrancis-press.com. The reaction involves the nucleophilic substitution of an alkyl halide by the amine nih.gov. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction masterorganicchemistry.com. Another approach is the "borrowing hydrogen" strategy, which uses catalysts to enable the N-alkylation of anilines with alcohols under mild conditions, releasing water as the only byproduct uc.pt.
| Reaction | Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| N-Acylation | Acetyl chloride, Pyridine | N-acetyl derivative | Anhydrous solvent, 0°C to room temperature |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | N-alkyl derivative | Reflux in a polar aprotic solvent (e.g., DMF) |
The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5°C) acs.orgmdpi.com. This process is known as diazotization mdpi.com.
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions, where the diazonium group is replaced by various substituents acs.orgresearchgate.netnih.gov. For instance, treatment with copper(I) chloride or copper(I) bromide introduces a chloro or bromo substituent, respectively gordon.edu. Similarly, reaction with copper(I) cyanide yields a nitrile (cyanobenzoic acid derivative) acs.orgresearchgate.net. The diazonium group can also be replaced by a hydroxyl group by heating in aqueous acid acs.orgresearchgate.netacs.org.
The amino group can react with aldehydes or ketones via nucleophilic addition to form an imine, also known as a Schiff base nih.gov. The reaction typically involves refluxing the aminobenzoic acid with the carbonyl compound in a solvent like methanol (B129727) or ethanol. These reactions are often reversible and may require the removal of water to drive the equilibrium towards the product. Schiff bases derived from aminobenzoic acids have been synthesized and studied for various applications nih.gov.
Reactivity of the Hydroxyl Group: Etherification, Esterification, and Oxidation Pathways
The phenolic hydroxyl group (-OH) offers another site for derivatization through etherification, esterification, and oxidation.
Etherification can be achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction nih.govuc.pt. This results in the formation of an aryl ether. The reaction is typically conducted at temperatures between 50 to 100°C nih.gov.
Esterification of the phenolic hydroxyl group can be accomplished by reacting the molecule with an acid chloride or anhydride in the presence of a base. Care must be taken to select conditions that favor O-acylation over N-acylation of the more nucleophilic amino group, or to use a protecting group strategy.
Oxidation of phenols can lead to various products, including quinones. The electrochemical oxidation of phenols often proceeds via the formation of catechol and hydroquinone intermediates acs.org. The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions, with the electron-donating amino and hydroxyl groups making the ring susceptible to oxidation.
Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions
The reactivity of the benzene (B151609) ring towards substitution is governed by the electronic properties of the existing substituents.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The directing effects of the substituents on this compound are as follows:
-OH (hydroxyl): Strongly activating and an ortho, para-director.
-NH₂ (amino): Strongly activating and an ortho, para-director.
-F (fluoro): Deactivating due to its inductive effect but an ortho, para-director due to resonance.
-COOH (carboxyl): Deactivating and a meta-director.
Nucleophilic Aromatic Substitution (SₙAr) typically requires an electron-deficient aromatic ring and a good leaving group. In this compound, the fluorine atom can act as a leaving group. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. While the ring in the parent molecule is electron-rich, derivatization to introduce electron-withdrawing groups (e.g., by converting the amino group to a nitro or diazonium group) could render it susceptible to SₙAr, allowing for the displacement of the fluorine atom by a nucleophile. The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I for the leaving group, as the rate-limiting step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
Chemo- and Regioselectivity in Multi-functionalized this compound Systems
Information regarding how the different functional groups (amino, fluoro, hydroxyl, and carboxylic acid) of this compound direct the outcomes of chemical reactions is not available. Understanding the chemo- and regioselectivity is crucial for predicting how this molecule will behave in synthetic applications, but this has not been specifically studied.
Mechanistic Investigations of Chemical Transformations
Detailed mechanistic studies, including the influence of electronic and steric effects of its substituents on reaction pathways and the impact of intramolecular interactions and conformation on its reactivity, have not been reported for this compound. While general principles of physical organic chemistry can offer predictions, specific mechanistic investigations are necessary for a scientifically accurate account.
Due to the absence of this specific information, generating an article that is both thorough and strictly focused on this compound, as per the user's instructions, is not feasible. Any attempt to do so would involve extrapolation from related compounds, which would violate the instruction to focus solely on the requested topics and could lead to scientifically inaccurate information.
Computational and Theoretical Investigations of 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid and Its Analogs
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are essential for understanding the fundamental electronic properties and geometry of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry of chemical compounds. By approximating the electron density of a molecule, DFT can find the lowest energy arrangement of its atoms, a process known as geometry optimization. This calculation would determine the precise bond lengths, bond angles, and dihedral angles for 3-Amino-5-fluoro-4-hydroxybenzoic acid.
Furthermore, DFT is used to explore the potential energy surface, or energy landscape, of the molecule. This allows for the identification of different stable conformations (isomers) and the transition states that connect them. For 3-Amino-5--fluoro-4-hydroxybenzoic acid, this could reveal how intramolecular hydrogen bonding between the hydroxyl, amino, and carboxylic acid groups influences its preferred three-dimensional shape.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
An FMO analysis of this compound would calculate the energies of its HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A small gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals would also indicate which parts of the molecule are most likely to be involved in electron donation and acceptance during a chemical reaction.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface. Different colors are used to represent regions of varying electrostatic potential: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.
For this compound, an MEP map would highlight the electron-rich areas around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen of the amino group. Conversely, the hydrogen atoms of these groups would appear as electron-poor regions. This analysis provides a clear guide to the molecule's reactive sites and how it might interact with other molecules, such as biological receptors or chemical reagents.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
An NBO analysis of this compound would quantify the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. These interactions, known as hyperconjugation, are crucial for stabilizing the molecule. The analysis would reveal the strength of interactions, such as the delocalization of lone pair electrons from the oxygen, nitrogen, and fluorine atoms into the antibonding orbitals of the benzene (B151609) ring, providing a deeper understanding of the molecule's electronic stability.
Quantum chemical calculations can predict various spectroscopic properties from first principles. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. For this compound, this would help in assigning the specific vibrational modes (e.g., C=O stretching, O-H bending) to the peaks observed in experimental spectra.
Similarly, by employing methods like Time-Dependent DFT (TD-DFT), the electronic transitions of the molecule can be calculated. This allows for the prediction of the UV-Visible absorption spectrum, providing information about the wavelengths of light the molecule absorbs. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be computed, which are invaluable for confirming the molecular structure determined through experiments.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would place the molecule in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of time, revealing the molecule's dynamic behavior. This is particularly useful for conformational analysis, as it shows how the molecule flexes, rotates, and changes its shape. It can identify the most populated conformations and the timescale of transitions between them, providing a more realistic picture of the molecule's behavior in solution than static calculations alone.
Quantitative Structure-Reactivity and Structure-Activity Relationship (QSAR/SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) modeling are pivotal computational tools in medicinal chemistry for discerning the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, these models are instrumental in predicting their therapeutic potential and guiding the design of new derivatives with enhanced efficacy.
QSAR studies on analogous benzoylaminobenzoic acid derivatives have revealed that inhibitory activity against certain biological targets, such as β-ketoacyl-acyl carrier protein synthase III (FabH), is significantly influenced by several physicochemical properties. nih.gov Research has indicated that an increase in hydrophobicity, molar refractivity, and aromaticity of the molecule correlates with heightened inhibitory activity. nih.gov Furthermore, the presence of a hydroxyl (-OH) group is also conducive to this activity. nih.gov Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can diminish the inhibitory effect. nih.gov
In the context of this compound, the substituents on the benzoic acid ring—an amino group, a fluorine atom, and a hydroxyl group—each contribute distinct electronic and steric properties that collectively determine its interaction with biological targets. The amino group can act as a hydrogen bond donor, while the hydroxyl group can function as both a hydrogen bond donor and acceptor. The highly electronegative fluorine atom can modulate the acidity of the carboxylic acid and the adjacent hydroxyl group, and also influence hydrophobic interactions.
Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships for aminobenzoic acid analogs. ufms.br These models generate contour maps that visualize the spatial regions where specific properties are favorable or unfavorable for biological activity. For a series of p-aminobenzoic acid derivatives studied as acetylcholinesterase inhibitors, CoMSIA models have shown that hydrophobic and electrostatic fields are the primary governors of bioactivity. ufms.brresearchgate.net The analysis of these models suggests that strategic modifications to the structure can lead to the design of more potent inhibitors. ufms.br
The following table summarizes the key molecular descriptors and their typical influence on the biological activity of benzoic acid derivatives, based on various QSAR and SAR studies.
| Descriptor Category | Specific Descriptor | General Influence on Activity of Analogs | Reference |
| Electronic | Hammett Constant (σ) | Modulates acidity and reactivity of the carboxyl group. | N/A |
| Dipole Moment | Influences interactions with polar residues in a binding site. | N/A | |
| LUMO Energy | Lower energy can indicate greater ease of accepting electrons in a reaction. chitkara.edu.in | chitkara.edu.in | |
| Steric | Molar Refractivity (MR) | Positive correlation often observed, indicating the importance of molecular volume and polarizability. nih.gov | nih.gov |
| Sterimol Parameters | Defines the spatial requirements of substituents for optimal binding. | N/A | |
| Hydrophobic | Partition Coefficient (logP) | Increased hydrophobicity often enhances activity, but an optimal value usually exists. nih.gov | nih.gov |
| Topological | Molecular Connectivity Indices | Relates the degree of branching and overall shape to activity. | N/A |
| 3D-QSAR Fields | Electrostatic Fields | Favorable negative potential regions often indicate sites for hydrogen bonding. ufms.br | ufms.br |
| Hydrophobic Fields | Favorable regions highlight areas where non-polar interactions are beneficial. ufms.br | ufms.br |
Spectroscopic Characterization Methodologies for 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid and Its Derivatives
Vibrational Spectroscopy
Raman Spectroscopy and Potential for Surface-Enhanced Raman Scattering (SERS) Studies
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a given compound. For 3-Amino-5-fluoro-4-hydroxybenzoic acid, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct functional groups and aromatic core. Key vibrational modes would include:
Aromatic Ring Vibrations: C-C stretching modes within the benzene (B151609) ring typically appear in the 1400-1650 cm⁻¹ region. Ring breathing modes, which are sensitive to substitution patterns, would also be present at lower frequencies.
Carboxyl Group Vibrations: The C=O stretching of the carboxylic acid group is expected to produce a strong band around 1650-1700 cm⁻¹.
Amino and Hydroxyl Group Vibrations: N-H bending vibrations from the amino group and O-H bending vibrations from the hydroxyl and carboxyl groups would be observable.
Carbon-Halogen Vibration: The C-F stretching vibration would also contribute a characteristic peak to the spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the Raman signal by several orders of magnitude for molecules adsorbed onto or very near a nanostructured metal surface (typically silver or gold). mdpi.com This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS could be particularly insightful. The orientation and interaction of the molecule with the metal surface can be inferred from which vibrational modes are most strongly enhanced. linfield.edu For instance, if the molecule adsorbs via its carboxylate group, the vibrational modes associated with this group would likely show significant enhancement. linfield.edu The SERS technique is sensitive to factors like pH, which can alter the protonation state of the molecule and its adsorption behavior. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. For this compound (C₇H₆FNO₃), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for MS analysis. nih.gov Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are influenced by the relative positions of the substituents on the aromatic ring. nih.govnist.gov Common fragmentation patterns for benzoic acid derivatives include:
Decarboxylation: Loss of a carboxyl group as carbon dioxide (CO₂), resulting in a fragment with a mass loss of 44 Da.
Dehydration: Loss of a water molecule (H₂O), particularly when a hydroxyl group is present, leading to a mass loss of 18 Da.
Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide (CO), resulting in a mass loss of 28 Da.
For example, in the ESI-MS/MS analysis of monohydroxybenzoic acids, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 137 readily fragments to a characteristic ion at m/z 93, corresponding to the loss of CO₂. vu.edu.aumassbank.eu The fragmentation of aminobenzoic acids can also involve complex rearrangements and the loss of small neutral molecules. nih.gov The specific fragmentation pattern of this compound would provide critical information for its structural confirmation and differentiation from its isomers. nist.gov
Table 1: Common Neutral Losses in Mass Spectrometry of Benzoic Acid Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic molecules like this compound, the primary electronic transitions are typically π→π* and n→π*. researchgate.net
The benzoic acid core acts as a chromophore. The substituents—amino (-NH₂), hydroxyl (-OH), and fluoro (-F)—act as auxochromes, which can modify the absorption wavelength (λmax) and intensity (molar absorptivity, ε).
-OH and -NH₂ Groups: These are activating groups that typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated π-system by the lone pair of electrons on the oxygen and nitrogen atoms.
-COOH Group: The carboxyl group is a deactivating, electron-withdrawing group that also influences the electronic transitions of the benzene ring. cdnsciencepub.com
The position of the substituents (ortho, meta, para) relative to each other significantly affects the electronic structure and, consequently, the UV-Vis spectrum. nih.govresearchgate.net For instance, studies on substituted benzoic acids show that the electronic and steric effects of substituents dictate the resulting spectra. cdnsciencepub.com The λmax for this compound is expected to be influenced by the combined electronic contributions of all four functional groups, leading to a unique absorption profile that can be used for its identification and quantification.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Table 2: Crystallographic Data for Derivatives Related to this compound
Advanced Research Applications and Potential of 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid Derivatives
Role as Building Blocks in Complex Organic Synthesis
The unique substitution pattern of 3-Amino-5-fluoro-4-hydroxybenzoic acid provides multiple reactive sites, making it an important intermediate in the synthesis of complex organic molecules. The presence of the fluorine atom can significantly alter the physicochemical and biological properties of the resulting compounds, a feature highly sought after in medicinal chemistry and materials science.
Fluorinated anthranilic acids, a class to which this compound belongs, are crucial intermediates for the preparation of various heterocyclic compounds. orgsyn.org The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. For instance, related aminofluorobenzoic acids serve as precursors for the synthesis of fluorinated indole (B1671886) derivatives and fluoroacridines. orgsyn.org The indole scaffold is a core component of many pharmaceuticals, while fluoroacridines can be converted into valuable tridentate ligands. orgsyn.org This demonstrates the potential of this compound to serve as a foundational element in constructing a wide array of novel heterocyclic structures with tailored properties.
The core structure of this compound is instrumental in the development of biologically active small molecules. Its parent compound, 3-amino-5-hydroxybenzoic acid, is a key precursor in the biosynthesis of ansamycin (B12435341) antibiotics. nih.gov The fluorinated analogue offers a strategic advantage, as the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Research has demonstrated that related fluorinated hydroxybenzoic acids are used as starting materials to create potent inhibitors of enzymes. For example, derivatives have been synthesized to target β-arylsulfotransferase IV, a key enzyme in various biological processes. Furthermore, the core structure is suitable for combinatorial synthesis techniques to create large libraries of small molecules for high-throughput screening. nih.gov By systematically modifying the amino and hydroxyl positions, researchers can generate thousands of distinct compounds based on this central scaffold to identify new therapeutic leads. nih.gov For example, derivatives of N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrroles have been designed as small-molecule HIV-1 fusion inhibitors. nih.gov
Exploration in Advanced Material Science Research
The rigid structure and specific electronic properties conferred by the fluorine substituent make derivatives of this compound attractive candidates for the development of advanced materials.
Fluorinated benzoic acids are explored for their potential in creating new materials with specific properties. In the field of liquid crystals, the introduction of a lateral fluorine atom into a mesogenic (liquid crystal-forming) molecule can significantly influence its phase behavior, polarity, and dielectric anisotropy. Research on bent-core molecules, which can form unique liquid crystalline phases, has utilized substituted 3-hydroxybenzoic acid as the central core. researchgate.net By modifying this central unit and the attached side chains, materials exhibiting columnar, lamellar, and nematic phases have been developed. researchgate.net The incorporation of a fluorine atom, as in this compound, is a strategy used to fine-tune the mesomorphic properties of these advanced materials, which have applications in displays and photonic devices. mdpi.com
The carboxylic acid and amino groups on the this compound scaffold are ideal for directing the formation of larger, ordered structures through non-covalent interactions. These interactions, including hydrogen bonding and metal coordination, are the basis for constructing supramolecular assemblies and coordination polymers. Coordination polymers, particularly metal-organic frameworks (MOFs), are a class of materials with permanent porosity and are built by linking metal ions with organic ligands. The functional groups on this benzoic acid derivative allow it to act as such an organic linker, potentially forming porous materials for applications in gas storage, separation, and catalysis. The self-assembly of molecules into well-defined nanostructures, such as nanorods, can be triggered by the interplay between polypeptides and coordination polymers, highlighting the potential for creating complex, functional hybrid nanomaterials. nih.gov
Investigations in Biochemical and Enzymology Systems
Derivatives of this compound are valuable tools for probing biological systems and studying enzyme mechanisms. The parent compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of various antibiotics, and its analogues are used to study these metabolic pathways. nih.govnih.gov
For example, feeding a producing organism with analogues of this amino acid can lead to the formation of novel antibiotic derivatives or provide insight into the substrate specificity of the biosynthetic enzymes. nih.govanu.edu.au Studies on the ansamycin antibiotics have utilized this approach extensively. nih.gov Furthermore, related halo-hydroxybenzoate compounds have been used as inhibitors to study enzymes like protocatechuate 3,4-dioxygenase, providing valuable information on the enzyme's active site and mechanism of action. sigmaaldrich.com The sulfonamide derivative of a related compound, 3-amino-4-hydroxybenzenesulfonamide, has been used to synthesize molecules that bind to human carbonic anhydrases, demonstrating the utility of these scaffolds in designing specific enzyme inhibitors. mdpi.com
Enzyme Substrate Analogs and Mechanistic Inhibition Studies
Derivatives of this compound hold considerable promise as tools for elucidating enzyme mechanisms, primarily by acting as substrate analogs or mechanism-based inhibitors. The introduction of a fluorine atom can alter the electronic properties of the molecule, mimicking transition states or forming stable covalent adducts with enzyme active site residues. nih.gov
Fluorinated compounds are particularly effective as "suicide substrates," where the enzyme's own catalytic action on the fluorinated analog leads to the generation of a reactive species that irreversibly inactivates the enzyme. nih.gov For instance, fluorinated pyrimidines and α-fluorinated ketones have been successfully employed to form covalent adducts with active site residues in enzymes like thymidylate synthase and serine proteases, respectively. nih.gov This principle can be extended to derivatives of this compound, where the fluorine atom can stabilize a reaction intermediate, effectively trapping the enzyme-substrate complex and allowing for its characterization.
The use of ¹⁹F NMR spectroscopy is a powerful analytical tool in these studies. Since fluorine is not naturally present in most biological systems, the ¹⁹F NMR signal provides a clear and sensitive probe to monitor the fate of the fluorinated inhibitor as it is processed by the enzyme. researchgate.net This technique can provide valuable data on the formation of enzyme-inhibitor complexes and the kinetics of enzyme inactivation. nih.gov
Below is a table summarizing the potential of fluorinated compounds in mechanistic studies:
| Application | Role of Fluorine | Potential Information Gained |
| Enzyme Substrate Analogs | Mimics the electronic and steric properties of the natural substrate's transition state. | Elucidation of enzyme catalytic mechanisms and active site architecture. |
| Mechanism-Based Inhibitors | Stabilizes reaction intermediates, leading to the formation of covalent enzyme-inhibitor adducts. | Identification of catalytic residues in the enzyme active site and detailed understanding of the reaction pathway. |
| ¹⁹F NMR Probes | Provides a sensitive and specific spectroscopic handle to monitor the inhibitor's interaction with the enzyme. | Real-time kinetic data of enzyme inhibition and characterization of the enzyme-inhibitor complex. |
Probing Biosynthetic Pathways and Metabolite Interactions
Fluorinated analogs of natural products are invaluable tools for probing biosynthetic pathways and understanding metabolite interactions. The non-fluorinated parent compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of ansamycin antibiotics by Streptomyces species. By introducing fluorinated versions of this precursor into the fermentation media, it is possible to investigate the substrate tolerance of the biosynthetic enzymes and potentially generate novel fluorinated antibiotics.
The incorporation of fluorinated aromatic amino acids can also be used to distinguish between different modes of protein-ligand interactions. For example, the substitution of an aromatic amino acid with a fluorinated analog can help differentiate between cation-π interactions and membrane insertion, as the altered electrostatics of the fluorinated ring will destabilize cation-π interactions while the increased hydrophobicity may enhance membrane insertion. nih.gov This methodology could be applied to study proteins that bind to ligands derived from this compound.
The following table outlines how fluorinated derivatives can be used to probe biological systems:
| Research Area | Application of Fluorinated Derivative | Information Obtained |
| Biosynthetic Pathways | Introduction of a fluorinated precursor into a microbial fermentation. | Substrate specificity of biosynthetic enzymes, potential for generating novel fluorinated natural products. |
| Metabolite Interactions | Use of a fluorinated analog to study protein-ligand binding. | Elucidation of the specific non-covalent interactions (e.g., cation-π vs. hydrophobic) that govern molecular recognition. |
| Metabolic Fate | Tracing the incorporation and transformation of a fluorinated metabolite within a biological system. | Identification of metabolic pathways and enzymatic transformations. |
Strategic Development in Medicinal Chemistry and Agrochemical Research
The structural motif of this compound is a valuable starting point for the development of new therapeutic agents and agrochemicals. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a carboxylic acid—on a fluorinated aromatic ring provides a rich platform for chemical modification and the generation of diverse molecular scaffolds.
Design and Synthesis of Novel Chemical Scaffolds
This compound is an ideal core structure for the construction of small-molecule libraries using combinatorial chemistry techniques. The non-fluorinated analog, 3-amino-5-hydroxybenzoic acid, has been successfully utilized as a scaffold for the solid-phase synthesis of a non-peptide library of over 2000 compounds. nih.gov In this approach, the benzoic acid group serves as an attachment point to a resin, while the amino and hydroxyl groups are variably substituted. nih.gov
This "split/combine" method allows for the rapid generation of a large number of diverse compounds. nih.gov The introduction of a fluorine atom in the this compound scaffold would be expected to confer altered physicochemical properties to the resulting library, such as increased metabolic stability and enhanced binding affinity to biological targets. rroij.com
The versatility of this scaffold allows for the attachment of a wide range of chemical moieties, leading to the creation of libraries with diverse pharmacological properties. The general scheme for such a combinatorial synthesis is depicted below:
| Step | Description | Purpose |
| 1. Resin Attachment | The carboxylic acid of this compound is coupled to a solid support (resin). | To facilitate purification by simple filtration and washing. |
| 2. "Split/Combine" Synthesis | The resin is split into multiple portions, and a different building block is added to either the amino or hydroxyl group in each portion. The portions are then combined. | To generate a large and diverse library of compounds. |
| 3. Cleavage from Resin | The final compounds are cleaved from the solid support. | To obtain the purified small-molecule library for biological screening. |
Rational Development of Targeted Bioactive Molecules
The principles of rational drug design can be effectively applied to derivatives of this compound to develop molecules with specific biological activities. nih.gov The strategic placement of the fluorine atom can enhance the binding affinity of a molecule to its target protein through favorable electrostatic interactions and by displacing water molecules from the binding site. rroij.com
Furthermore, the introduction of fluorine can block sites of metabolic attack, thereby increasing the in vivo half-life of a drug candidate. nih.gov This is a crucial consideration in the development of effective pharmaceuticals. By understanding the structure-activity relationships of a series of derivatives, medicinal chemists can iteratively modify the this compound scaffold to optimize its potency, selectivity, and pharmacokinetic properties.
The development of novel herbicides based on fluorinated picolinic acids demonstrates the successful application of these principles in agrochemical research. mdpi.com Similarly, derivatives of this compound could be designed to target specific enzymes or receptors in weeds or plant pathogens.
Analytical Chemistry Method Development for Related Chemical Systems
The development of robust and sensitive analytical methods is crucial for the study of this compound and its derivatives, from monitoring their synthesis to quantifying their presence in biological and environmental matrices. A variety of chromatographic techniques are well-suited for the analysis of fluorinated aromatic carboxylic acids. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of such compounds. helixchrom.comlongdom.org A reversed-phase HPLC method would likely be the primary choice, utilizing a C18 column and a mobile phase consisting of an aqueous buffer (e.g., with formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). thermofisher.com UV detection would be suitable for quantification, given the chromophoric nature of the aromatic ring.
For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are powerful alternatives. researchgate.nets4science.at LC-MS offers the advantage of direct analysis of aqueous samples, while GC-MS typically requires a derivatization step to increase the volatility of the acidic analyte. researchgate.netresearchgate.net Solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration, allowing for the detection of trace levels of the compounds. researchgate.netresearchgate.net
A summary of potential analytical methods is provided in the table below:
| Analytical Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantification of the pure compound and its synthetic intermediates; analysis in simple matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer for highly selective and sensitive detection. | Quantification in complex biological matrices (e.g., plasma, urine); metabolite identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Trace analysis in environmental samples (e.g., water) after derivatization. |
| Solid-Phase Extraction (SPE) | Sample preparation technique for isolation and concentration of analytes from a complex matrix. | Pre-concentration of the analyte from dilute solutions to enhance detection sensitivity. |
Future Directions and Emerging Research Avenues in 3 Amino 5 Fluoro 4 Hydroxybenzoic Acid Chemistry
Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly focusing on developing synthetic pathways that are both efficient and environmentally responsible. For 3-amino-5-fluoro-4-hydroxybenzoic acid, future research is geared towards greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the adoption of biocatalysis . The enzymatic synthesis of fluorinated amino acids is an expanding field, and similar methodologies could be applied to produce fluorinated benzoic acid derivatives. researchgate.net For instance, the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, suggesting a potential pathway for the bio-based production of related structures. nih.gov The use of engineered microorganisms or isolated enzymes could offer highly selective and environmentally friendly routes to this compound, potentially starting from bio-derived precursors. A related compound, 3-amino-4-hydroxybenzoic acid, has been successfully produced via recombinant Corynebacterium glutamicum, highlighting the feasibility of microbial fermentation for aminohydroxybenzoic acids. nih.gov
Another key area of development is flow chemistry . The continuous-flow synthesis of organic compounds offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. rsc.org For the synthesis of this compound, flow chemistry could enable more precise control over reaction conditions, leading to higher yields and purity while minimizing the use of hazardous solvents and reagents.
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions, reduced waste. | Engineering of microbial strains, discovery and optimization of novel enzymes. |
| Flow Chemistry | Enhanced safety, improved process control, potential for automation, higher yields. | Development of continuous-flow reactors and optimization of reaction parameters. |
| Green Chemistry Modifications | Use of recyclable catalysts, less hazardous solvents and reagents, improved energy efficiency. | Adaptation of existing synthetic routes to incorporate green chemistry principles. |
Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, offering powerful tools for accelerating discovery and optimizing processes. nih.gov For this compound, these computational approaches have the potential to significantly impact its synthesis and the design of new molecules with desired properties.
Machine learning models are also being developed to predict the properties of molecules . For substituted benzoic acids, ML algorithms can be trained to predict various physicochemical and biological properties based on their molecular structure. acs.orgchemrxiv.orgnih.gov This predictive capability can be used to screen virtual libraries of derivatives of this compound to identify candidates with optimal characteristics for specific applications, such as enhanced metabolic stability or improved receptor binding affinity.
Furthermore, ML can be employed for the prediction of reaction performance . By analyzing datasets of similar reactions, ML models can predict the yield and selectivity of a given transformation under different conditions. nih.gov This can help in optimizing the synthesis of this compound by identifying the ideal catalyst, solvent, and temperature, thereby reducing the need for extensive experimental screening.
Table 2: Potential Applications of AI and Machine Learning in the Chemistry of this compound
| Application Area | AI/ML Tool | Potential Impact |
|---|---|---|
| Synthetic Route Planning | AI-driven retrosynthesis | Discovery of novel and more efficient synthetic pathways. |
| Molecular Design | Machine learning for property prediction | Rapid identification of derivatives with desired properties. |
| Reaction Optimization | Machine learning for reaction performance prediction | Reduced experimental effort and improved reaction yields. |
Discovery of Novel Catalytic Transformations
The development of new catalytic methods is crucial for expanding the synthetic utility of this compound. Future research in this area is likely to focus on the discovery of novel catalysts that can enable the selective functionalization of this molecule, as well as more efficient methods for its synthesis.
One area of active research is the catalytic amination of benzoic acids . The development of robust and predictable methods for the ortho-selective C-H amination of benzoic acid derivatives could provide a direct route to this compound from a suitably substituted precursor. nih.gov Such methods would offer a more atom-economical approach compared to traditional multi-step syntheses.
Similarly, advances in catalytic fluorination are of great interest. The selective introduction of fluorine atoms into organic molecules can dramatically alter their properties, and new catalytic methods for C-H fluorination are continually being developed. researchgate.net These could be applied to the synthesis of this compound or to the preparation of its polyfluorinated derivatives. The use of modern fluorinating agents in combination with novel catalysts is a particularly promising avenue of research. mdpi.com
The computational design of catalysts is also expected to play a significant role in this field. acs.orgpnnl.govucf.edu By using computational models to understand the mechanisms of catalytic reactions, researchers can design new catalysts with improved activity and selectivity for specific transformations, such as C-F bond activation or regioselective amination. nih.govacs.org This in-silico approach can accelerate the discovery of novel catalytic systems for the synthesis and modification of this compound.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The unique combination of functional groups in this compound makes it an attractive building block for interdisciplinary research. Its potential applications span from the development of high-performance materials to the creation of sophisticated tools for chemical biology.
In materials science , the incorporation of this compound into polymers could lead to materials with enhanced properties. For example, the related compound 3-amino-4-hydroxybenzoic acid is a precursor for thermostable bioplastics. nih.gov The introduction of a fluorine atom could further improve the thermal stability, chemical resistance, and mechanical properties of such polymers. Research into the synthesis of polybenzoxazoles from 3-amino-4-hydroxybenzoic acid has shown promise for creating high-performance, bio-based polymers, and the fluorinated analogue could offer even greater performance. researchgate.net
In the realm of chemical biology , fluorinated molecules are valuable tools for probing biological systems. The fluorine atom can serve as a sensitive reporter for 19F NMR studies, allowing for the investigation of molecular interactions in complex biological environments. researchgate.net Derivatives of this compound could be designed as chemical probes to study enzyme mechanisms or as building blocks for the synthesis of novel bioactive compounds. For instance, 4-fluoro-3-hydroxybenzoic acid has been used as a starting material for the synthesis of potent enzyme inhibitors.
The intersection of organic synthesis and these allied fields will undoubtedly uncover new and exciting applications for this compound. The ability to tailor its structure through novel synthetic methods will be key to unlocking its full potential in these interdisciplinary areas.
Q & A
Q. What are the common synthetic routes for fluorinated hydroxybenzoic acids, and how can they be adapted for 3-amino-5-fluoro-4-hydroxybenzoic acid?
Fluorinated hydroxybenzoic acids are typically synthesized via nucleophilic aromatic substitution (NAS) or diazotization-fluorination reactions. For example, 2-amino-5-fluorobenzoic acid is synthesized using fluoroboric acid in diazotization reactions to introduce fluorine at specific positions . Adapting this for this compound would require protecting the hydroxyl and amino groups during fluorination to avoid side reactions. Precursor selection (e.g., nitro or amino derivatives) and reaction optimization (temperature, solvent polarity) are critical for regioselectivity .
Q. How can structural characterization of this compound be performed to confirm substituent positions?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for 2-amino-5-fluorobenzoic acid . For indirect methods, combine H/F NMR to identify coupling patterns between fluorine and adjacent protons. IR spectroscopy can distinguish hydroxyl (broad ~3200 cm) and amino (~3400 cm) stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What analytical techniques are recommended for purity assessment in fluorinated benzoic acid derivatives?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is preferred for separating polar fluorinated derivatives. Reverse-phase columns (C18) with acidic mobile phases (0.1% trifluoroacetic acid) improve resolution. For quantification, use external calibration curves with certified reference standards, as emphasized in pharmacopeial guidelines .
Advanced Research Questions
Q. How do electronic effects of fluorine and steric hindrance from hydroxyl/amino groups influence the reactivity of this compound in cross-coupling reactions?
Fluorine’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attacks. The hydroxyl and amino groups create steric hindrance, limiting accessibility to the para position. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with boronates may show regioselectivity at the meta position relative to fluorine .
Q. How should researchers resolve contradictions in reported biological activity data for fluorinated benzoic acid analogs?
Discrepancies often arise from impurity profiles or assay conditions. For example, 3,5-difluoro-2-hydroxybenzoic acid showed variable enzyme inhibition due to residual solvents in early studies . Mitigate this by:
- Validating compound purity via H NMR (integration) and LC-MS.
- Standardizing bioassay protocols (e.g., buffer pH, temperature).
- Using structure-activity relationship (SAR) models to isolate substituent effects .
Q. What experimental design considerations are critical for studying the solubility and stability of this compound in aqueous vs. organic media?
- Solubility: Test in buffered solutions (pH 2–12) to simulate physiological conditions. Fluorinated analogs often exhibit pH-dependent solubility due to ionization of carboxylic acid (pKa ~2.5) and amino groups (pKa ~4.8) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Fluorine’s electronegativity may enhance hydrolytic stability compared to non-fluorinated analogs .
Q. How can researchers optimize purification methods for this compound to minimize byproducts?
- Crystallization: Use mixed solvents (e.g., ethanol/water) to exploit differential solubility of amino and hydroxyl groups.
- Chromatography: Flash silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates polar byproducts. For persistent impurities, employ ion-exchange resins targeting the carboxylic acid group .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
